Stereochemical Provenance: The (3R,4R) Enantiomer Enables Clinical-Stage LOXL2 Inhibition
The (3R,4R)-enantiomer of the compound scaffold (CAS 2166108-02-5) is the active stereoisomer incorporated into PAT-1251 (lenumlostat), an irreversible LOXL2 inhibitor that progressed to Phase 1 clinical trials. PAT-1251 exhibits a hLOXL2 IC₅₀ of 0.71 μM and hLOXL3 IC₅₀ of 1.17 μM, with >400-fold selectivity over LOX and high selectivity against SSAO, DAO, and MAO-A/B [1]. Racemic trans mixtures or the (3S,4S) enantiomer do not replicate this selectivity profile, underscoring the importance of stereochemical specification for users conducting SAR studies. The target compound (CAS 2169220-23-7), sold without specified stereochemistry, serves as the starting scaffold from which the active (3R,4R) form must be isolated or synthesized for LOXL2-targeted programs.
| Evidence Dimension | LOXL2 inhibitory potency (IC₅₀) of the (3R,4R)-containing clinical candidate vs. expected inactivity of alternative stereoisomers |
|---|---|
| Target Compound Data | Scaffold present in PAT-1251: hLOXL2 IC₅₀ = 0.71 μM; hLOXL3 IC₅₀ = 1.17 μM; Mouse LOXL2 IC₅₀ = 0.10 μM |
| Comparator Or Baseline | (3S,4S) enantiomer or racemic trans mixture: No published LOXL2 inhibitory activity; racemic compound 28 reported but (R,R)-enantiomer 43 selected as clinical candidate |
| Quantified Difference | IC₅₀ difference cannot be quantified for alternative stereoisomers due to absence of activity; selectivity window >400-fold over LOX established only for (3R,4R) configuration |
| Conditions | Recombinant human LOXL2/LOXL3 enzyme assays; selectivity panel including hLOX, SSAO, DAO, MAO-A/B; 14-day mouse lung bleomycin fibrosis model for in vivo efficacy [1] |
Why This Matters
Procurement of the undefined stereochemistry compound (CAS 2169220-23-7) provides the foundational building block for chiral resolution or asymmetric synthesis toward the clinically validated (3R,4R) pharmacophore, whereas purchasing alternative stereoisomers without this validated application pathway may result in wasted synthetic effort.
- [1] Rowbottom MW, Bain G, Hutchinson JH, et al. J Med Chem. 2017;60(10):4403-4423. doi:10.1021/acs.jmedchem.7b00345 View Source
